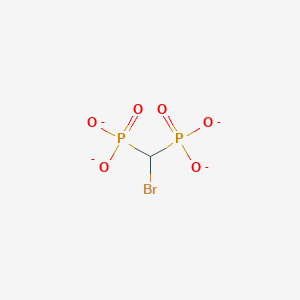![molecular formula C32H49NO9 B1258433 [(1R,2S,6S,9S,10R,11S,12S,14R,15S,18S,19S,22S,23S,25S)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1258433.png)
[(1R,2S,6S,9S,10R,11S,12S,14R,15S,18S,19S,22S,23S,25S)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (Z)-2-methylbut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A voltage-gated sodium channel activator.
Scientific Research Applications
Tricyclic Products from Penicillin Derivatives
Research has shown the creation of tricyclic adducts through the reaction of specific penicillin derivatives with ethyl diazoacetate. This process involves the structural transformation of methyl-based compounds to form tricyclic structures, highlighting a method for synthesizing complex organic structures from simpler penicillin derivatives (Mara, Singh, Thomas, & Williams, 1982).
Thermal Acid-Catalyzed Rearrangements
The rearrangement of trans-Methyl chrysanthemate under acid conditions reveals the formation of various esters. These rearrangements, including cyclopropylcarbinyl–homoallyl, illustrate the complexity of organic reactions and their potential for creating diverse molecular structures (Goldschmidt, Crammer, & Ikan, 1984).
Preparation of Secopenicillanates
Studies on the preparation of secopenicillanates showcase the transformation of penicillin derivatives into more complex structures. This involves the conversion of methyl-based penicillanates into secopenicillanates, a process important for the development of various pharmaceutical applications (Denerley & Thomas, 1979).
Macrocyclic Compound Structures
The study of macrocyclic compounds like 22,24,25-trimethyl-8,11,14-trioxa-25-azatetracyclo structures is crucial in understanding the formation and characteristics of complex organic molecules. These structures are often key in developing new materials and drugs (Nguyen et al., 2017).
Heterocyclic Rings from Carbohydrate Precursors
Research into creating large heterocyclic rings from carbohydrate precursors opens pathways for synthesizing complex organic molecules from simpler, naturally occurring compounds. This approach is significant in organic chemistry and pharmaceutical development (Stoddart, Szarek, & Jones, 1969).
New Polyketide Discoveries
The discovery of new polyketides from endophytic fungal strains illustrates the ongoing exploration of natural sources for novel organic compounds. These findings contribute to the expanding library of molecules for potential therapeutic uses (Liu, Hu, Lin, Lu, & Shen, 2013).
Building Blocks for Prostanoids
Research on creating chiral building blocks for prostanoids demonstrates the importance of stereochemistry in synthesizing biologically active compounds. This research aids in the development of new pharmaceutical agents (Valiullina et al., 2019).
properties
Product Name |
[(1R,2S,6S,9S,10R,11S,12S,14R,15S,18S,19S,22S,23S,25S)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (Z)-2-methylbut-2-enoate |
|---|---|
Molecular Formula |
C32H49NO9 |
Molecular Weight |
591.7 g/mol |
IUPAC Name |
[(1R,2S,6S,9S,10R,11S,12S,14R,15S,18S,19S,22S,23S,25S)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C32H49NO9/c1-6-18(3)25(35)41-24-11-12-26(4)19-8-9-20-28(37)13-23(34)31(39)21(29(28,38)16-30(20,26)42-32(19,24)40)15-33-14-17(2)7-10-22(33)27(31,5)36/h6,17,19-24,34,36-40H,7-16H2,1-5H3/b18-6-/t17-,19-,20-,21-,22-,23-,24-,26-,27+,28+,29+,30-,31-,32-/m0/s1 |
InChI Key |
DBUCFOVFALNEOO-KGJVQZMGSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1CC[C@]2([C@H]3[C@@]1(O[C@]24C[C@]5([C@@H]6CN7C[C@H](CC[C@H]7[C@@]([C@]6([C@H](C[C@]5([C@@H]4CC3)O)O)O)(C)O)C)O)O)C |
SMILES |
CC=C(C)C(=O)OC1CCC2(C3C1(OC24CC5(C6CN7CC(CCC7C(C6(C(CC5(C4CC3)O)O)O)(C)O)C)O)O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1CCC2(C3C1(OC24CC5(C6CN7CC(CCC7C(C6(C(CC5(C4CC3)O)O)O)(C)O)C)O)O)C |
synonyms |
Cevadine Cevane-3,4,12,14,16,17,20-heptol, 4,9-epoxy-, 3-(2-methyl-2-butenoate), (3beta(Z),4alpha,16beta)- Veratrine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



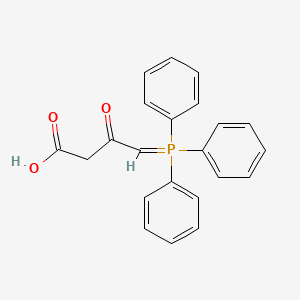
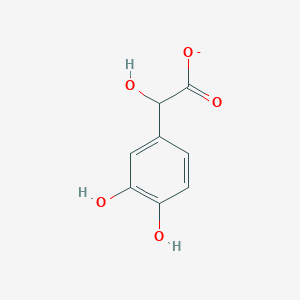
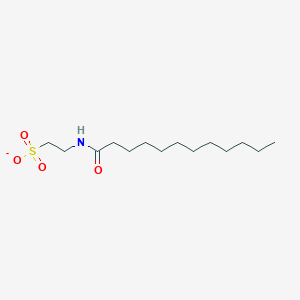
![[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] hexanoate](/img/structure/B1258354.png)
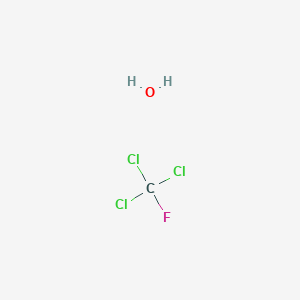

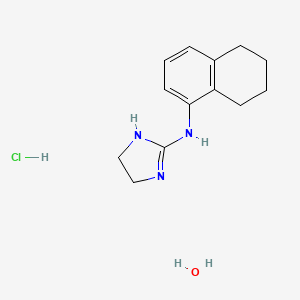
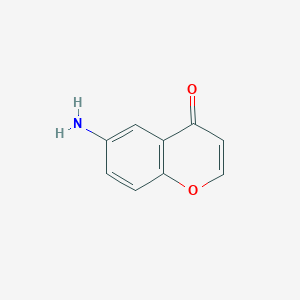
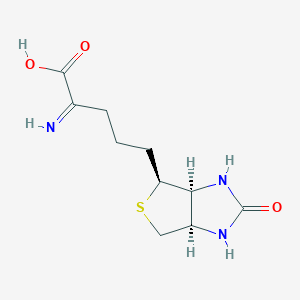
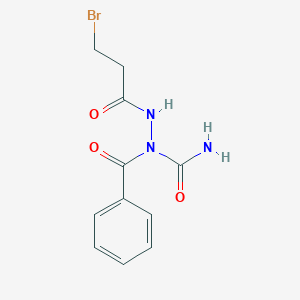

![N-[(4-methoxyphenyl)methyl]-4-nitro-1,2,3-benzoxadiazol-7-amine](/img/structure/B1258368.png)

